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Compound of Interest

Compound Name:
3-(4-

(Trifluoromethyl)phenoxy)azetidine

Cat. No.: B1354733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-(4-
(trifluoromethyl)phenoxy)azetidine. The document details the analytical techniques and

experimental protocols used to confirm the chemical structure and purity of this compound. It is

intended for researchers, scientists, and drug development professionals working with

azetidine-based scaffolds and trifluoromethyl-containing compounds.

Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant

interest in medicinal chemistry. Their rigid, three-dimensional structure can impart favorable

physicochemical properties to drug candidates, such as improved metabolic stability and

aqueous solubility. The incorporation of a trifluoromethyl group is a common strategy in drug

design to enhance properties like lipophilicity and binding affinity. The target molecule, 3-(4-
(trifluoromethyl)phenoxy)azetidine, combines these two valuable pharmacophores, making

its structural confirmation a critical step in its development as a potential therapeutic agent.

Physicochemical Properties
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A summary of the key physicochemical properties of 3-(4-(trifluoromethyl)phenoxy)azetidine
is presented below.

Property Value Source

Molecular Formula C₁₀H₁₀F₃NO PubChem

Molecular Weight 217.19 g/mol PubChem

CAS Number 76263-21-3 ChemicalBook[1]

XLogP3 2.2 PubChem

Spectroscopic Data and Structure Elucidation
The structural confirmation of 3-(4-(trifluoromethyl)phenoxy)azetidine is achieved through a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-(4-(trifluoromethyl)phenoxy)azetidine, both ¹H and ¹³C NMR are essential.

While specific experimental spectra for this exact compound are not publicly available, the

expected chemical shifts can be predicted based on the analysis of structurally similar

compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
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Atom Position
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

Azetidine Ring

H-1 (NH) ~2.0-3.0 (broad s) -

H-2, H-4 (CH₂) ~3.8-4.2 (m) ~55-60

H-3 (CH) ~4.8-5.2 (m) ~70-75

Phenoxy Ring

H-2', H-6' ~7.0-7.2 (d) ~115-120

H-3', H-5' ~7.5-7.7 (d) ~125-130

C-1' - ~160-165

C-4' - ~122-127 (q)

CF₃ - ~120-125 (q)

Note: Predicted values are based on data from analogous compounds and general NMR

principles. Actual experimental values may vary.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, further confirming its structure. For 3-(4-(trifluoromethyl)phenoxy)azetidine,

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental

composition.

Table 2: Predicted Mass Spectrometry Data
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Technique Expected m/z Interpretation

HRMS (ESI+) [M+H]⁺ ≈ 218.0793 Confirms molecular formula

MS/MS Fragmentation

[M+H - C₂H₄N]⁺ Loss of aziridine fragment

[M+H - OC₆H₄CF₃]⁺
Loss of the

trifluoromethylphenoxy group

[C₇H₄F₃O]⁺
Trifluoromethylphenoxide

fragment

Experimental Protocols
The following sections detail the methodologies for the synthesis and structural

characterization of 3-(4-(trifluoromethyl)phenoxy)azetidine.

Synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine
The synthesis of the title compound can be achieved through the nucleophilic substitution of a

suitable leaving group on the azetidine ring with 4-(trifluoromethyl)phenol. A plausible synthetic

route is outlined below.

Workflow for Synthesis and Purification
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Synthesis and Purification Workflow

Synthesis

Deprotection & Purification

1-Boc-3-hydroxyazetidine

Mesylation/Tosylation

1-Boc-3-(mesyloxy/tosyloxy)azetidine

Nucleophilic Substitution

4-(Trifluoromethyl)phenol

1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine

Acidic Deprotection (e.g., TFA)

3-(4-(trifluoromethyl)phenoxy)azetidine

Purification (e.g., Chromatography)

Characterization

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1354733?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A general workflow for the synthesis and purification of 3-(4-
(trifluoromethyl)phenoxy)azetidine.

Protocol:

Protection of Azetidine: Start with a commercially available N-protected 3-hydroxyazetidine,

for example, 1-Boc-3-hydroxyazetidine.

Activation of the Hydroxyl Group: The hydroxyl group is converted to a better leaving group,

such as a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-

toluenesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent

(e.g., dichloromethane) at 0 °C to room temperature.

Nucleophilic Substitution: The resulting 1-Boc-3-(mesyloxy/tosyloxy)azetidine is reacted with

4-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate in a polar

aprotic solvent like dimethylformamide (DMF) at an elevated temperature.

Deprotection: The Boc protecting group is removed under acidic conditions, typically using

trifluoroacetic acid (TFA) in dichloromethane.

Purification: The crude product is purified by flash column chromatography on silica gel to

yield the final product.

NMR Spectroscopic Analysis
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer

operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of

deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Data Acquisition and Processing: Standard pulse programs are used for acquiring ¹H and ¹³C

spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.

Mass Spectrometric Analysis
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Instrumentation: High-resolution mass spectra are obtained using an Agilent Q-TOF mass

spectrometer with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like

methanol or acetonitrile and introduced into the mass spectrometer via direct infusion.

Data Acquisition: The mass spectrometer is operated in the positive ion mode, and the data is

acquired over a mass range of m/z 50-500.

Biological Relevance and Potential Signaling
Pathways
Compounds containing the trifluoromethylphenyl motif have been reported to exhibit a range of

biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While

the specific biological target of 3-(4-(trifluoromethyl)phenoxy)azetidine is not yet defined, a

hypothetical signaling pathway illustrating its potential as an anticancer agent is presented

below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1354733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothetical Anticancer Signaling Pathway

3-(4-(trifluoromethyl)phenoxy)azetidine

Receptor Tyrosine Kinase (RTK)

Inhibition

PI3K/Akt Pathway MAPK/ERK Pathway

Cell ProliferationCell Survival

Apoptosis

Click to download full resolution via product page

Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of 3-
(4-(trifluoromethyl)phenoxy)azetidine.

This diagram depicts the compound potentially inhibiting a Receptor Tyrosine Kinase (RTK),

which in turn downregulates pro-survival and pro-proliferative signaling pathways such as the

PI3K/Akt and MAPK/ERK pathways. This inhibition could lead to decreased cell proliferation

and survival, and ultimately induce apoptosis in cancer cells.

Conclusion
The structural elucidation of 3-(4-(trifluoromethyl)phenoxy)azetidine relies on a combination

of modern spectroscopic techniques. This guide provides a framework for the synthesis,

purification, and characterization of this compound. The presented data, while based on

predictions and analysis of analogous structures, offers a solid foundation for researchers in
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the field. Further experimental work is required to obtain and publish the definitive spectral data

for this specific molecule. The potential biological activities of this compound warrant further

investigation to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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